3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Description
3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound featuring a fused triazolo-pyrazinone core. The aminomethyl group at position 3 and cyclopropyl substituent at position 7 distinguish it from related derivatives. This structural configuration is hypothesized to enhance metabolic stability and receptor binding compared to analogues with bulkier or more polar substituents .
Properties
Molecular Formula |
C9H11N5O |
|---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
3-(aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C9H11N5O/c10-5-7-11-12-8-9(15)13(6-1-2-6)3-4-14(7)8/h3-4,6H,1-2,5,10H2 |
InChI Key |
YLXCEDLIJUNSDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN3C(=NN=C3C2=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like ethanol and reagents such as hydrazine hydrate and 2-chloropyrazine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of high-pressure reactors and catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product. The scalability of the synthesis is crucial for industrial applications, and methods that minimize byproducts and waste are preferred .
Chemical Reactions Analysis
Reaction Types and Reagents
The compound participates in four primary reaction types, mediated by its aminomethyl group and heterocyclic scaffold:
Acylation of the Aminomethyl Group
The aminomethyl moiety reacts with acylating agents like acetic anhydride to form stable amides. For example:
-
Reagents : Acetic anhydride, triethylamine (base)
-
Conditions : Dichloromethane (DCM), 25°C, 4 hours
This reaction retains the triazolopyrazine core while modifying the sidechain for enhanced pharmacokinetic properties in drug candidates .
Nucleophilic Substitution at the Pyrazine Ring
The electron-deficient pyrazine ring undergoes substitution with nucleophiles such as amines:
-
Example : Reaction with 4-aminophenol in tetrahydrofuran (THF) with KI yields 6-substituted analogs .
-
Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing triazole groups .
Key Research Findings
-
Alkylation for Kinase Inhibition : N-alkylation with cyclopropyl groups enhances binding to kinase active sites, as shown in molecular docking studies (ΔG = −9.2 kcal/mol) .
-
Reductive Amination : Using NaBH₃CN and aldehydes, the aminomethyl group forms secondary amines, critical for synthesizing adenosine receptor ligands .
-
Oxidation Stability : The triazole ring resists oxidation under mild conditions (H₂O₂, pH 7), preserving core integrity.
Synthetic Optimization
Industrial-scale synthesis employs:
-
Cyclization : Hydrazine hydrate and 2-chloropyrazine in ethanol (85°C, 12 hours) .
-
Purification : Recrystallization (ethanol/water) achieves >98% purity.
Comparative Reactivity
| Feature | 3-(Aminomethyl)-7-cyclopropyl Derivative | Unsubstituted Triazolopyrazine |
|---|---|---|
| Alkylation Rate | Faster (electron-rich aminomethyl) | Moderate |
| Oxidation Resistance | High (cyclopropyl stabilization) | Low |
This compound’s versatility in medicinal chemistry stems from its balanced reactivity profile, enabling targeted modifications for kinase inhibitors and antibacterial agents . Further studies should explore its cross-coupling potential (e.g., Suzuki-Miyaura) for diversifying applications.
Scientific Research Applications
3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes, particularly those involving kinase activity.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular processes. This inhibition can result in the suppression of tumor growth and proliferation, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Table 1: Substituent Variations in Selected Analogues
| Compound Name | Position 3 Substituent | Position 7 Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound | Aminomethyl | Cyclopropyl | C₁₁H₁₂N₆O | 244.26 |
| 3-(Aminomethyl)-7-(2-fluorophenyl)-... | Aminomethyl | 2-Fluorophenyl | C₁₂H₁₀FN₅O | 259.24 |
| 3-(Chloromethyl)-7-phenyl-... | Chloromethyl | Phenyl | C₁₂H₉ClN₄O | 260.68 |
| 7-Methyl-3-aminomethyl-... (HCl salt) | Aminomethyl | Methyl | C₈H₁₀ClN₅O | 227.65 (free base) |
Pharmacological Activity
Predicted activities (via PASS software) for [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones include:
Table 2: Activity Profiles of Selected Analogues
| Compound | Key Predicted Activities | Notes |
|---|---|---|
| Target Compound | Cytotoxicity, Cerebroprotection | Cyclopropyl may improve metabolic stability |
| 7-(2-Fluorophenyl) analogue | Membrane stabilization, Cardioprotection | Discontinued; potential toxicity issues |
| 3-Chloromethyl-7-phenyl analogue | Antagonism (P2X7), Anti-inflammatory | Chlorine enhances electrophilicity |
Physicochemical and Analytical Properties
- Solubility: Most derivatives are sparingly soluble in water but freely soluble in DMF, DMSO, or methanol .
- Quantification: Non-aqueous potentiometric titration (e.g., 0.1 M HClO₄ in acetic acid) is validated for purity assessment (99–101% accuracy) .
- Impurity Profiles: HPLC detects semiproducts (e.g., hydrazinopyrazinones) and oxidation byproducts (e.g., dione derivatives), with total impurities ≤0.5% .
Table 3: Analytical Data for Key Derivatives
Biological Activity
3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound classified as a triazolopyrazine. Its unique structure, featuring a triazole ring fused to a pyrazine ring, is significant for its biological activity and potential applications in medicinal chemistry, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₁₁N₅O
- Molecular Weight : 205.22 g/mol
- CAS Number : 1710845-76-3
The primary biological activity of 3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is attributed to its role as a kinase inhibitor . By binding to the active sites of specific kinases, it inhibits their activity, which leads to downstream effects on cellular processes such as:
- Tumor Growth Suppression : Inhibition of kinases involved in cell proliferation can significantly reduce tumor growth.
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines.
Cancer Therapy
Research indicates that 3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exhibits promising anticancer properties. It has been evaluated against several cancer cell lines with notable results:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 | 0.98 ± 0.08 | c-Met inhibition |
| MCF-7 | 1.05 ± 0.17 | VEGFR-2 inhibition |
| HeLa | 1.28 ± 0.25 | Induces apoptosis |
These findings suggest that the compound may effectively target multiple pathways involved in cancer progression .
Antibacterial Activity
In addition to its anticancer properties, this compound has also been studied for its antibacterial effects. Some derivatives of triazolo[4,3-a]pyrazine have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
These results indicate that modifications in the structure can enhance antibacterial efficacy .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of derivatives related to 3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one:
- Inhibition of Kinases : A study demonstrated that this compound effectively inhibits c-Met and VEGFR-2 kinases with IC₅₀ values indicating strong inhibitory potential .
- Cell Growth Inhibition : Research highlighted that the compound reduces cell viability in A375 cells significantly at concentrations as low as 10 µM .
- Antiviral Properties : While primarily focused on cancer treatment, some derivatives have exhibited weak antiviral properties and coronary vasodilatory effects .
Q & A
Q. What is the standard synthetic route for 3-(Aminomethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one?
The synthesis involves cyclization of intermediate 3-hydrazinopyrazin-2-ones with carbonyl-containing reagents. A typical procedure includes activating carboxylic acids using carbonyldiimidazole (CDI) in anhydrous DMFA, followed by refluxing with N1-substituted-3-hydrazinopyrazin-2-ones for 24 hours. After cooling, the product is precipitated, washed with i-propanol, and recrystallized. This method allows diverse substituent introduction at position 3 while minimizing by-products like acid chlorides, which are prone to hydrolysis .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on ¹H NMR spectroscopy , where characteristic doublets for H-5 (δ 7.15–7.28 ppm) and H-6 (δ 7.50–7.59 ppm) protons of the pyrazinone fragment are observed. Elemental analysis further validates purity and composition .
Q. What analytical methods are used for quantitative determination?
Non-aqueous potentiometric titration with 0.1 M perchloric acid in acetic anhydride is the standard method. A sample of 0.250 g is dissolved in acetic acid, and titration is monitored until the first potential jump. Validation parameters include linearity (R² > 0.99), accuracy (99–101%), and precision (RSD ≤ 0.22%) .
Advanced Research Questions
Q. How can researchers optimize the introduction of aryl/heteroaryl substituents at position 3?
CDI activation of carboxylic acids is preferred over acid chlorides to avoid side reactions with thionyl chloride. Solvent choice (e.g., anhydrous DMFA) and reflux duration (24 hours) are critical for cyclization efficiency. Precipitating the product selectively removes soluble impurities like unreacted acids or imidazolides .
Q. What validation parameters are critical for the non-aqueous potentiometric titration method?
Key parameters include:
- Linearity : Ensure the method is linear across 80–120% of the target concentration.
- Accuracy : Recovery should be within 99–101% via spiked sample analysis.
- Precision : Repeatability (intra-day) and intermediate precision (inter-day) RSD must be ≤1%.
- Uncertainty : Total uncertainty (e.g., 0.22%) must not exceed 1% .
Q. How can discrepancies in pharmacological activity predictions be addressed using computational tools?
The PASS (Prediction of Activity Spectra for Substances) software predicts cytotoxic, membrane-stabilizing, and receptor antagonism activities. Variability arises from substituent effects on ligand-receptor interactions. For example, alkyl/aryl groups at position 3 influence P2X7 receptor antagonism, which is critical for anti-inflammatory applications. Cross-validating computational predictions with in vitro assays (e.g., adenosine receptor binding) resolves discrepancies .
Q. What strategies mitigate by-product formation during synthesis?
- Use CDI-activated acids instead of acid chlorides to reduce hydrolysis by-products.
- Control solvent purity (anhydrous DMFA) to prevent unwanted hydrolysis of intermediates.
- Recrystallization from DMFA/i-propanol mixtures removes soluble impurities like unreacted hydrazinopyrazinones .
Q. How do storage conditions impact compound stability?
Impurity B (oxidation product) forms under suboptimal storage. Stability studies recommend:
- Storing the compound in inert, moisture-free environments.
- Monitoring via HPLC to ensure total impurities remain ≤0.5%.
- Normalizing mass loss during drying to ≤0.5% .
Methodological Tables
Q. Table 1. Key ¹H NMR Signals for Structural Confirmation
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-5 | 7.15–7.28 | Doublet | Pyrazinone |
| H-6 | 7.50–7.59 | Doublet | Pyrazinone |
Q. Table 2. Validation Parameters for Titration Method
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity (R²) | ≥0.99 | 0.999 |
| Accuracy (%) | 99–101 | 99.5–100.5 |
| Precision (RSD) | ≤1% | 0.22% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
